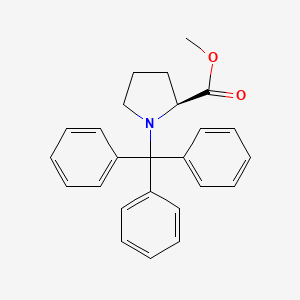

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C25H25NO2 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

methyl (2S)-1-tritylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3/t23-/m0/s1 |

InChI Key |

SMHHEOSHYIDWJX-QHCPKHFHSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions.

Introduction of the Trityl Group: The trityl group is introduced by reacting the pyrrolidine derivative with trityl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylate group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate, several types of chemical reactions can be envisioned:

Hydrolysis

-

Reaction Type: Nucleophilic acyl substitution.

-

Conditions: Acidic or basic conditions.

-

Outcome: Conversion to the corresponding carboxylic acid derivative.

Deprotection of Trityl Group

-

Reaction Type: Acidic deprotection.

-

Conditions: Mild acidic conditions (e.g., trifluoroacetic acid).

-

Outcome: Removal of the trityl group to yield the free amine.

Esterification or Transesterification

-

Reaction Type: Nucleophilic acyl substitution.

-

Conditions: Presence of another alcohol and a catalyst (e.g., acid or base).

-

Outcome: Exchange of the methyl ester group with another alkyl group.

Reduction

-

Reaction Type: Reduction of the ester group.

-

Conditions: Use of reducing agents like lithium aluminum hydride (LiAlH4).

-

Outcome: Conversion to the corresponding alcohol.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution reactions, such as hydrolysis or transesterification, involve the attack of a nucleophile on the carbonyl carbon of the ester group. This process typically requires activation of the carbonyl group, which can be achieved through protonation or the use of catalysts like acids or bases .

Acidic Deprotection

The trityl group can be removed under acidic conditions, which protonate the nitrogen atom, facilitating the departure of the trityl group as a leaving group. This step is crucial for exposing the amine functionality for further reactions .

Data Tables

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic or basic | Carboxylic acid derivative |

| Deprotection of Trityl Group | Acidic conditions | Free amine |

| Esterification/Transesterification | Alcohol, catalyst | Alkyl ester exchange |

| Reduction | LiAlH4 | Alcohol |

Scientific Research Applications

Medicinal Chemistry

Role as a Chiral Auxiliary:

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the development of pharmaceuticals. For instance, it has been utilized in the synthesis of various bioactive compounds by enabling selective transformations that lead to desired stereochemistry.

Case Study:

In a study by Sirit et al. (2012), this compound was employed in the enantioselective Michael addition of aldehydes to nitrostyrenes, yielding products with high enantiomeric excess. The results demonstrated that the use of this compound significantly improved the efficiency and selectivity of the reaction process .

Organic Synthesis

Intermediate for Complex Molecules:

The compound is frequently used as an intermediate in the synthesis of various organic molecules, including amino acids and other nitrogen-containing heterocycles. Its functional groups allow for diverse chemical modifications, making it a versatile building block in organic chemistry.

Data Table: Synthesis Pathways

Materials Science

Polymer Chemistry:

this compound has applications in materials science, particularly in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study:

Research has shown that incorporating this compound into polymer formulations enhances their performance characteristics, such as durability and resistance to environmental factors, making it suitable for applications in coatings and adhesives.

Agricultural Chemicals

Development of Agrochemicals:

The compound is also explored for its potential in formulating agrochemicals, including herbicides and pesticides. Its structural properties may contribute to the effectiveness and specificity of these agricultural products.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trityl group provides steric hindrance, protecting the pyrrolidine ring from unwanted reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): The tert-butyl carbamate (Boc) group offers moderate steric protection compared to the trityl group. Boc is acid-labile (removed via strong acids like TFA), contrasting with the trityl group’s sensitivity to milder acids.

(S)-Methyl 1-methylpyrrolidine-2-carboxylate () :

- The methyl group on nitrogen provides minimal steric hindrance, increasing reactivity in nucleophilic substitutions but reducing stability in acidic environments.

- Lacks the trityl group’s orthogonal protection utility, limiting its use in multi-step syntheses.

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate () :

- The (2R,5S) stereochemistry and pyridinyloxymethyl substituent create a distinct spatial arrangement, influencing hydrogen-bonding and solubility.

- Boc protection allows sequential deprotection strategies but requires harsher conditions than trityl.

Structural and Conformational Analysis

Ring Puckering :

The trityl group’s bulk significantly impacts pyrrolidine ring puckering. Using Cremer-Pople parameters (), the trityl-substituted compound likely exhibits a larger puckering amplitude (q) and phase angle (φ) compared to smaller substituents (e.g., methyl), enforcing a specific conformation that alters intermolecular interactions .Crystallographic Data :

Compounds like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () highlight how substituents influence crystal packing. The trityl group’s hydrophobicity may reduce crystallinity compared to polar analogs like sulfonamides ().

Physicochemical Properties

Biological Activity

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Overview of this compound

This compound is an amino acid derivative characterized by the presence of a trityl group, which enhances its stability and solubility. The compound is synthesized through the esterification of trityl-proline derivatives, making it a valuable intermediate in various chemical reactions.

Biological Activity

The biological activity of this compound primarily revolves around its role as a chiral building block in asymmetric synthesis. It has been studied for its potential applications in:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antimicrobial activities against various bacterial strains. The presence of the trityl group may enhance these properties by improving solubility and bioavailability .

- Anticancer Activity : Research has shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their effects on human cancer cell lines, demonstrating promising results in reducing cell viability .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunctions .

The mechanism through which this compound exerts its biological effects is primarily attributed to:

- Interaction with Biological Targets : The compound's ability to form stable complexes with enzymes and receptors can lead to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer effects .

- Chirality and Selectivity : The chiral nature of the compound allows for selective binding to biological targets, which is essential in drug design for enhancing efficacy while minimizing side effects .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

| Study | Findings | |

|---|---|---|

| Du et al. (2010) | Investigated the synthesis of pyrrolidine derivatives using this compound as a precursor. | Confirmed the potential for high yields in asymmetric synthesis applications. |

| Ramapanicker et al. (2019) | Explored the use of pyrrolidines in Michael addition reactions, noting the effectiveness of trityl-substituted compounds. | Highlighted the improved reactivity and selectivity due to steric effects from the trityl group. |

| Recent Advances (2023) | Evaluated anticancer properties against various cell lines, noting significant reductions in cell viability. | Suggested further exploration into therapeutic applications based on observed efficacy. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing (S)-Methyl 1-tritylpyrrolidine-2-carboxylate?

- Methodological Answer :

- NMR Analysis : Use and NMR to confirm stereochemistry and functional groups. For chiral centers, compare chemical shifts with literature data for analogous pyrrolidine derivatives (e.g., methyl ester analogs in ) .

- X-ray Crystallography : Employ SHELX (SHELXL/SHELXS) for structure refinement. The bulky trityl group stabilizes crystal packing, enabling high-resolution data collection. Use ORTEP-3 for graphical visualization of thermal ellipsoids and molecular geometry .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the methyl ester. Avoid exposure to moisture, as the trityl group is sensitive to acidic conditions (see safety protocols in and ) .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Pre-dry solvents (e.g., THF, DCM) over molecular sieves to prevent side reactions .

Q. What are common side reactions during the introduction of the trityl protecting group?

- Methodological Answer :

- Tritylation Challenges : Competing O-tritylation or incomplete protection can occur. Monitor reaction progress via TLC (hexane:EtOAc, 8:2) and purify intermediates using flash chromatography with silica gel ( lists similar purification workflows) .

- By-product Mitigation : Quench excess trityl chloride with methanol post-reaction to avoid oligomerization. Isolate the product via recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane:isopropanol (95:5) to separate enantiomers. Cross-validate with -NMR using chiral shift reagents (e.g., Eu(hfc)) .

- Conformational Analysis : Apply Cremer-Pople puckering parameters ( ) to assess if ring distortions affect ee calculations. Compare computational (DFT) and experimental data to identify systematic errors .

Q. What computational methods predict the compound’s conformational stability and reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the pyrrolidine ring’s puckering using Gaussian or ORCA software. Parameterize the trityl group’s steric effects using MMFF94 force fields .

- Reactivity Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Cross-reference with experimental NMR shifts (e.g., carbonyl carbon reactivity) .

Q. How do crystal packing effects influence the compound’s stability and reactivity?

- Methodological Answer :

- Crystal Engineering : Analyze intermolecular interactions (e.g., π-π stacking of trityl groups) using Mercury Software. SHELX-refined structures ( ) can reveal hydrogen-bonding networks that stabilize the lattice .

- Thermal Analysis : Perform DSC/TGA to correlate melting points with packing efficiency. Compare with analogous trityl-protected compounds (e.g., ) to identify trends .

Q. How to troubleshoot low yields in the final esterification step?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., DMAP, DCC) for methyl ester formation. Use -NMR to detect unreacted carboxylic acid intermediates.

- Side Reaction Analysis : LC-MS can identify hydrolysis by-products. Adjust reaction pH (neutral to slightly basic) to suppress acid-catalyzed decomposition ( highlights similar ester stability issues) .

Data Contradiction and Advanced Analysis

Q. How to reconcile conflicting NMR and X-ray data for the compound’s stereochemistry?

- Methodological Answer :

- Multi-technique Validation : Combine NOESY (for spatial proximity) with X-ray data. If NMR suggests a different conformation, use Cremer-Pople coordinates ( ) to quantify ring puckering deviations .

- Dynamic Effects : Consider variable-temperature NMR to assess if fluxional behavior (e.g., ring inversion) causes discrepancies between solid-state (X-ray) and solution-state (NMR) data .

Q. What strategies validate the compound’s purity when HPLC and elemental analysis disagree?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.